Cardiogenol C

Description

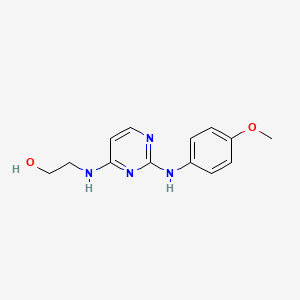

structure in first source

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N4O2 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol |

InChI |

InChI=1S/C13H16N4O2/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17) |

InChI Key |

LKBSMPFEKIBRGC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO |

Pictograms |

Irritant |

Synonyms |

cardiogenol C |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Blueprint of Cardiogenol C in Cardiac Differentiation: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular mechanisms of Cardiogenol C, a promising small molecule in the field of cardiac regeneration. This guide provides a detailed analysis of the available data on this compound's role in promoting the differentiation of progenitor cells into cardiomyocytes, with a focus on its interaction with key signaling pathways.

This compound, a diaminopyrimidine derivative, has demonstrated significant potential in inducing cardiomyogenic properties in various lineage-committed progenitor cells. This technical guide synthesizes findings from multiple studies to present a cohesive understanding of its mechanism of action, supported by quantitative data, experimental protocols, and novel pathway visualizations.

Core Mechanism of Action: Modulator of Wnt Signaling

Current research indicates that a primary mechanism of action for this compound involves the modulation of the Wnt signaling pathway, a critical regulator of cardiogenesis. One proposed mechanism suggests that this compound activates the Wnt pathway by suppressing Kremen1, a transmembrane protein that acts as a Dkk1 co-receptor to antagonize Wnt signaling.[1][2] By inhibiting Kremen1, this compound may facilitate the canonical Wnt signaling cascade, leading to the expression of downstream cardiac-specific genes. This is further supported by the observation of upregulated expression of chromatin remodeling proteins SIK1 and Smarce1 following this compound treatment.[1][2]

Interestingly, studies on a structurally similar compound, Cardionogen, have shown it to be an inhibitor of Wnt/β-catenin-dependent transcription. This highlights the concept of temporal dependency in Wnt pathway modulation during cardiac differentiation, where initial activation may be required for mesoderm induction, followed by a period of inhibition to allow for cardiomyocyte specification.[3] It is plausible that the precise timing and cellular context of this compound application are critical determinants of its pro-cardiomyogenic effects.

Quantitative Effects on Cardiac Marker Expression

This compound has been shown to significantly upregulate the expression of key cardiac transcription factors and structural proteins. The following table summarizes the quantitative data from luciferase reporter gene assays in progenitor cell lines.

| Cell Line | Treatment | Reporter Gene | Fold Increase Over Control (Mean ± SEM) | Reference |

| P19 | 1 µM this compound (7 days) | ANF-luciferase | Significantly increased (exact value not specified) | |

| P19 | 10 nM Retinoic Acid (7 days) | ANF-luciferase | 3.2 ± 0.6 | |

| C2C12 | 1 µM this compound (7 days) | ANF-luciferase | 1.63 ± 0.11 | |

| C2C12 | 1 µM VUT-MK093 | ANF-luciferase | 1.68 ± 0.12 | |

| C2C12 | 1 µM VUT-MK092 | ANF-luciferase | 1.09 ± 0.08 | |

| C2C12 | 1 µM VUT-MK142 | ANF-luciferase | 1.01 ± 0.07 | |

| C2C12 | 1 µM VUT-MK152 | ANF-luciferase | 1.05 ± 0.06 | |

| C2C12 | 1 µM VUT-MK296 | ANF-luciferase | 1.58 ± 0.14 | |

| C2C12 | 1 µM VUT-MK310 | ANF-luciferase | 1.03 ± 0.05 | |

| C2C12 | 1 µM VUT-MK396 | ANF-luciferase | 1.41 ± 0.13 | |

| C2C12 | 1 µM VUT-MK431 | ANF-luciferase | 1.54 ± 0.16 |

Note: VUT- anilino pyrimidine derivatives are structurally related to this compound.

Studies have also demonstrated through semi-quantitative RT-PCR and immunofluorescence that this compound induces the expression of GATA4, Tbx5, and Nkx2.5 in hair bulge progenitor cells.

Visualizing the Molecular Pathways and Experimental Workflow

To provide a clearer understanding of the complex processes involved, the following diagrams have been generated using the DOT language.

References

- 1. Small Molecule this compound Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Cardiogenol C in Modulating Wnt Signaling for Cardiomyocyte Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiogenol C, a diaminopyrimidine compound, has emerged as a significant small molecule in the field of cardiac regeneration. It has been demonstrated to induce the differentiation of embryonic stem cells and other progenitor cells into cardiomyocytes. Contrary to initial assumptions of pathway activation, the primary mechanism of action for this compound and its analogs in promoting cardiogenesis is the inhibition of the canonical Wnt/β-catenin signaling pathway. This inhibition is temporally critical, as Wnt signaling is required for early mesoderm induction, but its subsequent suppression is necessary for the specification of cardiac progenitors and their differentiation into mature cardiomyocytes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting the quantitative data supporting its role as a Wnt signaling inhibitor, detailed experimental protocols for assessing its activity, and visual diagrams of the signaling pathways and experimental workflows.

Introduction

The quest for effective strategies to regenerate damaged heart tissue has led to the exploration of small molecules that can direct the differentiation of stem and progenitor cells into functional cardiomyocytes. This compound has been identified as a potent inducer of cardiomyogenesis[1][2]. Understanding its precise molecular mechanism is crucial for its potential therapeutic application. The Wnt signaling pathway is a key regulator of cardiac development, exhibiting a biphasic role where early activation is required for mesoderm formation, followed by a period of inhibition to allow for cardiomyocyte specification[3][4]. This document details the role of this compound as a modulator of this critical pathway.

Mechanism of Action: Inhibition of Canonical Wnt/β-Catenin Signaling

The prevailing evidence indicates that this compound and its analog, Cardionogen-1, promote cardiomyocyte differentiation by antagonizing the canonical Wnt/β-catenin signaling pathway[3]. In this pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the stabilization of β-catenin, which then translocates to the nucleus and activates TCF/LEF-mediated transcription of target genes. Cardionogen-1 has been shown to inhibit this transcriptional activity.

However, it is worth noting a conflicting report suggesting that this compound may activate the Wnt signaling pathway through the suppression of Kremen1, a Wnt co-receptor antagonist. This proposed mechanism is not as widely supported by direct experimental evidence as the inhibition of β-catenin-dependent transcription.

The Canonical Wnt Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the proposed point of inhibition by this compound.

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the quantitative data available for this compound and its analogs in modulating Wnt signaling and promoting cardiomyocyte differentiation.

Table 1: Potency of this compound Analogs in Wnt Signaling Inhibition

| Compound | Assay | Cell Line | EC50/IC50 | Reference |

| Cardionogen-1 | TOPflash Reporter | Murine ES Cells | ~23 nM | |

| This compound | Cardiomyocyte Differentiation | Embryonic Stem Cells | 100 nM |

Table 2: Effect of Cardionogen-1 on Cardiomyocyte Number in Zebrafish Embryos

| Treatment | Treatment Window (hpf) | Mean Cardiomyocyte Number (± SEM) | Reference |

| Control (DMSO) | 12 - 60 | 212 ± 5 | |

| Cardionogen-1 | 12 - 60 | 265 ± 5 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide methodologies for key experiments cited in the literature on this compound.

Wnt/β-catenin Reporter (TOPflash) Assay

This assay quantifies the transcriptional activity of the TCF/LEF transcription factors, which are downstream effectors of the canonical Wnt pathway.

Objective: To measure the inhibitory effect of this compound on Wnt/β-catenin signaling.

Materials:

-

Murine embryonic stem (ES) cells (e.g., CGR8)

-

TOPflash and FOPflash luciferase reporter plasmids

-

Renilla luciferase plasmid (for transfection control)

-

Lipofectamine 2000 or similar transfection reagent

-

This compound

-

Wnt3a conditioned medium or recombinant Wnt3a

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Plate murine ES cells in 96-well plates at a suitable density (e.g., 25,000 cells/well) 24 hours prior to transfection.

-

Co-transfect the cells with the TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids using a lipid-based transfection reagent according to the manufacturer's instructions. A common ratio is 10:1 for TOPflash:Renilla.

-

-

Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing either a Wnt pathway activator (e.g., Wnt3a conditioned medium) to establish a baseline of Wnt activation, or the activator in combination with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity (from TOPflash/FOPflash) to the Renilla luciferase activity for each well to control for transfection efficiency.

-

Calculate the fold change in Wnt reporter activity in treated cells compared to control cells.

-

The IC50 value for this compound can be determined by plotting the percentage of inhibition against the log concentration of the compound.

-

Zebrafish Cardiomyocyte Rescue Assay

This in vivo assay assesses the ability of this compound to rescue a cardiomyocyte deficit induced by the overexpression of a Wnt ligand.

Objective: To determine if this compound can rescue Wnt-induced cardiac defects in a whole organism model.

Materials:

-

Transgenic zebrafish line with a heat-shock inducible Wnt8 (e.g., Tg(hsp70l:wnt8a-GFP))

-

Transgenic zebrafish line with a cardiomyocyte-specific fluorescent reporter (e.g., Tg(cmlc2:EGFP))

-

This compound

-

Microscope with fluorescence imaging capabilities

Procedure:

-

Embryo Collection and Heat Shock:

-

Collect zebrafish embryos from natural spawning.

-

Induce Wnt8 overexpression by subjecting the embryos to a heat shock at a specific developmental stage (e.g., 6 hours post-fertilization).

-

-

Treatment:

-

Following heat shock, place the embryos in fresh embryo medium containing this compound at the desired concentration or a vehicle control.

-

-

Imaging and Analysis:

-

At a later developmental stage (e.g., 48 hours post-fertilization), anesthetize the embryos and image the hearts using fluorescence microscopy.

-

Quantify the number of fluorescent cardiomyocytes in both the this compound-treated and control groups.

-

Assess for the rescue of heart morphology (e.g., formation of distinct atrial and ventricular chambers).

-

Murine Embryonic Stem Cell Cardiomyocyte Differentiation

This protocol outlines the induction of cardiomyocyte differentiation from murine ES cells using this compound.

Objective: To induce and assess cardiomyocyte differentiation from ES cells using this compound.

Materials:

-

Murine ES cells

-

ES cell culture medium and differentiation medium

-

This compound

-

Hanging drop culture plates or non-adherent plates for embryoid body (EB) formation

-

Antibodies for immunofluorescence (e.g., anti-cardiac Troponin T)

Procedure:

-

Embryoid Body (EB) Formation:

-

Initiate EB formation from ES cells using the hanging drop method or by plating in non-adherent plates.

-

-

This compound Treatment:

-

On day 4 of EB formation, transfer the EBs to a differentiation medium containing this compound at a concentration of 1-5 µM.

-

-

Monitoring Differentiation:

-

Continue the culture, replacing the medium every 2-3 days.

-

Monitor the EBs for the appearance of spontaneously beating areas, which is indicative of cardiomyocyte differentiation.

-

-

Characterization:

-

On day 10-12, harvest the EBs for analysis.

-

Perform immunofluorescence staining for cardiac-specific markers (e.g., cardiac Troponin T) to confirm cardiomyocyte identity and quantify the differentiation efficiency.

-

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Caption: Workflow for the TOPflash reporter assay.

Caption: Workflow for the zebrafish cardiomyocyte rescue assay.

Conclusion

This compound is a valuable chemical tool for studying and inducing cardiomyocyte differentiation. The evidence strongly supports its function as an inhibitor of the canonical Wnt/β-catenin signaling pathway, a crucial step in promoting the cardiac lineage from pluripotent stem cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of cardiac development and regeneration. Further investigation into the precise molecular interactions of this compound within the Wnt signaling cascade will undoubtedly enhance its utility in the development of novel therapeutic strategies for heart disease.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

Cardiogenol C: A Technical Guide to a Small Molecule Inducer of Cardiomyogenesis

Abstract

Cardiogenol C, a cell-permeable diaminopyrimidine compound, has emerged as a significant small molecule for inducing the differentiation of stem and progenitor cells into cardiomyocytes. Its ability to upregulate key cardiac markers and promote functional cardiac properties in various cell lineages makes it a valuable tool for cardiac regeneration research and a potential lead for therapeutic development. This document provides a comprehensive technical overview of the discovery, mechanism of action, and experimental application of this compound in the field of cardiomyogenesis.

Discovery and Bioactivity

This compound was identified through chemical screening as a potent inducer of cardiomyogenesis in embryonic stem cells (ESCs)[1][2][]. It effectively promotes the differentiation of mouse ESCs into myosin heavy chain (MHC)-positive, spontaneously beating cardiomyocytes with a reported half-maximal effective concentration (EC50) of 100 nM[][4].

Subsequent research has demonstrated its efficacy extends beyond pluripotent stem cells to lineage-committed progenitor cells. This compound has been shown to induce cardiomyogenic function in C2C12 skeletal myoblasts, murine A5 cardiovascular progenitor cells (CVPCs), and can induce mouse hair bulge progenitor cells (HBPCs) to transdifferentiate into cardiomyocyte-like cells. This broad activity profile highlights its potential for various cell-based therapeutic strategies aimed at repairing damaged cardiac tissue.

Mechanism of Action

While the direct molecular target of this compound remains to be fully elucidated, studies have implicated the activation of the Wnt signaling pathway and modulation of chromatin remodeling proteins in its cardiomyogenic effects.

In mouse hair bulge progenitor cells, this compound treatment was found to suppress Kremen1, a known antagonist of the Wnt pathway. This suppression is proposed to activate Wnt signaling, a critical pathway in embryonic heart development. Concurrently, this compound upregulates the expression of chromatin remodeling proteins SIK1 and Smarce1, which likely facilitates the transcriptional activation of key cardiac genes. This dual action on signaling and epigenetic regulation drives the expression of early cardiac transcription factors such as GATA4, Nkx2.5, and Tbx5, initiating the cardiomyogenic program.

Quantitative Data and Functional Outcomes

The effects of this compound have been quantified across various cell lines and experimental endpoints. Treatment consistently leads to the upregulation of cardiac marker genes and the induction of functional properties characteristic of cardiomyocytes.

Table 1: Quantitative Effects of this compound on Cardiac Marker Expression

| Cell Type | Concentration | Treatment Duration | Marker Gene | Result | Citation |

| Mouse ESCs | 100 nM (EC50) | Not Specified | Myosin Heavy Chain | 50% max differentiation | |

| P19 EC Cells | 1 µM | 7 days | ANF (Atrial Natriuretic Factor) | Significant increase vs. control | |

| C2C12 Myoblasts | 1 µM | 7 days | ANF, Nkx2.5 | Significant increase vs. control | |

| C2C12 Myoblasts | 0.001-100 µM | 7 days | Nav1.5 Sodium Channel Protein | Dose-dependent increase | |

| C2C12 Myoblasts | up to 10 µM | 7 days | Cell Growth | No significant effect | |

| Mouse HBPCs | Not Specified | Prolonged Culture | GATA4, Nkx2.5, Tbx5 | Expression induced |

Table 2: Functional Cardiomyogenic Outcomes Induced by this compound

| Cell Type | Assay | Functional Outcome | Citation |

| Murine A5 CVPCs | Cardiac Body (CB) Formation | Increased number of spontaneously beating CBs | |

| C2C12 Myoblasts | Electrophysiology (Patch Clamp) | Induction of cardiac-like sodium currents | |

| Mouse R1 ESCs | Visual Observation | Differentiation into spontaneously beating cardiomyocytes | |

| Mouse HBPCs | Immunostaining / Visual | Expression of troponin I & myosin heavy chain; no contractions observed |

Experimental Protocols and Workflow

Reproducing the effects of this compound requires specific cell culture and assay conditions. Below are summarized protocols based on published methodologies.

General Experimental Workflow

The study of this compound typically follows a workflow that begins with cell culture and compound treatment, followed by molecular and functional analyses to assess the degree of cardiomyogenesis.

General Cell Culture and Treatment

-

Cell Seeding: Plate the chosen cell line (e.g., C2C12 myoblasts, P19 embryonal carcinoma cells) at a desired density in appropriate growth medium.

-

Stock Solution: Prepare a concentrated stock solution of this compound. It is soluble in DMSO (≤65 mM) and PBS (pH 7.2, ≤30 mM). Store aliquots at -20°C, protected from light.

-

Treatment: The following day, replace the medium with fresh differentiation medium containing this compound at the final desired concentration (e.g., 1 µM). For control wells, add an equivalent volume of the vehicle (e.g., DMSO, final concentration <0.1%).

-

Incubation: Culture the cells for the specified duration (e.g., 7 days), replacing the medium with a fresh compound-containing medium every 2-3 days.

ANF-Luciferase Reporter Assay

This assay is used to quantify the activation of a key cardiac-specific promoter.

-

Transfection: Plate cells (e.g., P19) and transfect them with a luciferase reporter plasmid containing the Atrial Natriuretic Factor (ANF) promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After allowing cells to recover, treat with this compound (1 µM), vehicle (DMSO), or a positive control (e.g., 10 nM retinoic acid for P19 cells) for 7 days.

-

Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay kit according to the manufacturer's protocol.

-

Analysis: Normalize the ANF-promoter-driven firefly luciferase activity to the control Renilla luciferase activity.

Cardiac Body (CB) Formation and Contraction Analysis

This assay assesses the ability of this compound to induce functional, beating cell aggregates.

-

Cell Aggregation: Culture cardiovascular progenitor cells (e.g., murine A5 CVPCs) in hanging drops or non-adherent plates to promote aggregation and the formation of cardiac bodies (CBs).

-

Treatment: Add this compound to the differentiation medium from the beginning of the aggregation process.

-

Monitoring: Monitor the CBs daily using a light microscope. Count the number of CBs exhibiting spontaneous rhythmic contractions over a prolonged period (e.g., 35 days).

-

Analysis: Express the data as the percentage of beating CBs relative to the total number of CBs at different time points.

Conclusion and Future Perspectives

This compound is a robust and well-characterized small molecule that promotes cardiomyogenesis in both pluripotent and lineage-committed cells. Its mechanism, linked to Wnt pathway activation and chromatin remodeling, aligns with key developmental processes of the heart. The detailed protocols and quantitative data presented herein provide a solid foundation for researchers utilizing this compound to explore cardiac differentiation, model cardiac diseases, or develop novel regenerative therapies.

Future research should focus on the definitive identification of its direct protein target(s), which will further illuminate its mechanism and could lead to the design of second-generation compounds with improved specificity and potency. Furthermore, transitioning from in vitro studies to in vivo animal models of cardiac injury will be a critical step in evaluating the true therapeutic potential of this compound for heart repair.

References

- 1. Small Molecule this compound Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Cardiogenesis in Cardiovascular Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.stemcell.com [cdn.stemcell.com]

A Technical Guide to the Upregulation of GATA4 and Nkx2.5 by Cardiogenol C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the induction of key cardiac transcription factors, GATA4 and Nkx2.5, by the small molecule Cardiogenol C. The document outlines the experimental methodologies, presents quantitative data, and illustrates the implicated signaling pathways and workflows.

Introduction

This compound, a diaminopyrimidine derivative, has been identified as a potent inducer of cardiomyogenesis in various cell types, including embryonic stem cells and lineage-committed progenitor cells.[1][2] A key aspect of its pro-cardiac activity is the significant upregulation of the crucial cardiac transcription factors GATA4 and Nkx2.5. These two proteins are among the earliest markers of cardiac lineage and play a pivotal role in heart development by acting as mutual cofactors that synergistically activate cardiac-specific gene expression.[3][4][5] Understanding the mechanism by which this compound modulates these transcription factors is critical for its potential application in cardiac regeneration and drug development.

Quantitative Data Summary

The effects of this compound on the expression of cardiac markers, including Nkx2.5 and the downstream target Atrial Natriuretic Factor (ANF), have been quantified using luciferase reporter gene assays. The following tables summarize the key findings from studies on P19 embryonal carcinoma cells and C2C12 skeletal myoblasts.

Table 1: Effect of this compound on ANF Promoter Activity in P19 Cells

| Treatment | Concentration | Duration | Fold Increase in Luciferase Activity (vs. Control) | p-value |

| This compound | 1 µM | 7 days | ~2.5 | < 0.05 |

Table 2: Effect of this compound on ANF and Nkx2.5 Promoter Activity in C2C12 Cells

| Target Promoter | This compound Concentration | Duration | Fold Increase in Luciferase Activity (vs. Control) |

| ANF | 1 µM | 7 days | ~2.0 |

| Nkx2.5 | 1 µM | 7 days | ~1.5 |

Table 3: Dose-Dependent Effect of this compound on ANF and Nkx2.5 Promoter Activity in C2C12 Cells

| Target Promoter | This compound Concentration | Fold Increase in Luciferase Activity (Normalized to Untreated) |

| ANF | 0.1 µM | ~1.2 |

| ANF | 1 µM | ~1.8 |

| ANF | 10 µM | ~2.2 |

| Nkx2.5 | 0.1 µM | ~1.1 |

| Nkx2.5 | 1 µM | ~1.4 |

| Nkx2.5 | 10 µM | ~1.6 |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound treatment and analysis of GATA4 and Nkx2.5 expression.

-

Cell Lines: P19 embryonal carcinoma cells and C2C12 skeletal myoblasts are commonly used models.

-

Culture Conditions: Cells are maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).

-

This compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO or water, to prepare a stock solution.

-

Treatment Protocol: For differentiation experiments, cells are seeded at a specific density. The following day, the growth medium is replaced with a differentiation medium containing the desired concentration of this compound (e.g., 1 µM). The treatment is typically carried out for 7 days, with the medium being refreshed as needed.

This assay is employed to quantify the transcriptional activity of the GATA4 and Nkx2.5 promoters in response to this compound.

-

Plasmids:

-

Reporter Plasmid: A luciferase reporter plasmid containing the promoter region of the gene of interest (e.g., Nkx2.5 promoter) upstream of the luciferase gene.

-

Internal Control Plasmid: A plasmid expressing Renilla luciferase is co-transfected to normalize for variations in transfection efficiency and cell number.

-

-

Transfection:

-

Cells are seeded in multi-well plates.

-

One day prior to this compound treatment, cells are transfected with the reporter and internal control plasmids using a suitable transfection reagent (e.g., Lipofectamine).

-

-

Luciferase Activity Measurement:

-

Following the 7-day treatment with this compound, the cells are lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol for the specific luciferase assay system.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to obtain the relative luciferase units (RLU).

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound's action and the general experimental workflow for its study.

Caption: Proposed signaling pathway of this compound action.

Caption: Experimental workflow for studying this compound effects.

Mechanism of Action and Discussion

This compound's ability to upregulate GATA4 and Nkx2.5 is a critical component of its cardiogenic activity. The precise upstream signaling cascade initiated by this compound remains to be fully elucidated. However, it is established that GATA4 and Nkx2.5 are key transcription factors in heart development. They are known to physically interact and synergistically activate the transcription of downstream cardiac-specific genes, such as atrial natriuretic factor (ANF). The upregulation of both GATA4 and Nkx2.5 by this compound suggests a potent and targeted effect on the core cardiac transcriptional network. Further research is warranted to identify the direct molecular targets of this compound and the specific intracellular signaling pathways that mediate the upregulation of these master cardiac regulators.

References

- 1. Small Molecule this compound Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule this compound upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. The cardiac transcription factors Nkx2-5 and GATA-4 are mutual cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cardiac transcription factors Nkx2-5 and GATA-4 are mutual cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cardiogenol C in the Induction of Cardiomyocyte-Like Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiogenol C, a cell-permeable diaminopyrimidine compound, has emerged as a significant small molecule in the field of cardiac regeneration. Its ability to induce the differentiation of various stem and progenitor cells into cardiomyocyte-like cells offers a promising avenue for developing novel therapeutic strategies for heart disease. This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies associated with this compound's cardiogenic activity.

Data Presentation: Quantitative Effects of this compound

The cardiogenic potential of this compound has been evaluated across a range of cell types. The following tables summarize the key quantitative findings from published research, providing a clear comparison of its effects on cardiac marker expression and functional outcomes.

Table 1: Effect of this compound on Cardiac Marker Expression in P19 Embryonal Carcinoma Cells and C2C12 Myoblasts

| Cell Type | Marker | This compound Concentration | Treatment Duration | Fold Increase in Expression (vs. Control) | Citation(s) |

| P19 | ANF-luciferase | 1 µM | 7 days | ~1.5-fold | [1] |

| C2C12 | ANF-luciferase | 1 µM | 7 days | ~2.5-fold | [1] |

| C2C12 | Nkx2.5-luciferase | 1 µM | 7 days | ~2.0-fold | [1] |

| C2C12 | ANF-luciferase | 10 µM | 7 days | ~3.5-fold | [1] |

| C2C12 | Nkx2.5-luciferase | 10 µM | 7 days | ~2.5-fold | [1] |

| C2C12 | ANF-luciferase | 100 µM | 7 days | ~4.0-fold | |

| C2C12 | Nkx2.5-luciferase | 100 µM | 7 days | ~3.0-fold |

Table 2: Functional Cardiomyogenic Effects of this compound on Murine A5 Cardiovascular Progenitor Cells

| Treatment | Parameter | Observation Period | Outcome | Citation(s) |

| 1 µM this compound | Percentage of Cardiac Bodies with Beating Cardiomyocytes | 35 days | Significantly increased compared to control | |

| 1 µM this compound | Number of Beating Clusters per Cardiac Body | 35 days | Significantly increased compared to control |

Table 3: Induction of Cardiac Markers in Mouse Hair Bulge Progenitor Cells (HBPCs) by this compound

| Marker | This compound Concentration | Treatment Duration | Method of Detection | Result | Citation(s) |

| GATA4 | 5 µM | 4 days | Semi-quantitative RT-PCR, Immunofluorescence, Western Blot | Expression induced | |

| Tbx5 | 5 µM | 4 days | Semi-quantitative RT-PCR | Expression induced | |

| Nkx2.5 | 5 µM | 4 days | Semi-quantitative RT-PCR, Immunofluorescence | Expression induced | |

| Cardiac-specific troponin I | 5 µM | Prolonged culture | Immunofluorescence | Progressive expression observed | |

| Sarcomeric myosin heavy chain | 5 µM | Prolonged culture | Immunofluorescence | Progressive expression observed |

Note: While the induction of these markers was clearly demonstrated, specific quantitative fold changes were not provided in the cited literature.

Signaling Pathways Modulated by this compound

The primary mechanism of action for this compound in promoting cardiomyocyte differentiation involves the modulation of the Wnt signaling pathway. The precise effect of this compound on Wnt signaling appears to be context-dependent, with evidence suggesting a biphasic role where initial activation is required for mesoderm induction, followed by inhibition to allow for cardiomyocyte specification.

In mouse hair bulge progenitor cells, this compound has been shown to activate the Wnt/β-catenin signaling pathway. This is proposed to occur through the suppression of Kremen1, a transmembrane receptor that acts as an inhibitor of the Wnt pathway. By down-regulating Kremen1, this compound may facilitate the canonical Wnt signaling cascade, leading to the stabilization and nuclear translocation of β-catenin and the subsequent activation of cardiogenic gene expression programs. Additionally, this compound has been observed to upregulate the expression of Wnt11 and the transcription factor Lef1, both of which are involved in cardiogenesis.

Furthermore, studies on hair bulge progenitor cells suggest a role for chromatin remodeling in this compound-mediated differentiation. The compound was found to upregulate the expression of Salt-inducible kinase 1 (SIK1) and SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily E member 1 (Smarce1). These proteins are involved in modifying chromatin structure, which could create a more permissive environment for the expression of key cardiac transcription factors.

Caption: Proposed signaling pathway of this compound in cardiomyocyte induction.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols employed in studies of this compound.

C2C12 Myoblast Culture and Differentiation

-

Cell Culture: C2C12 mouse myoblasts are maintained in a growth medium consisting of high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation Induction: To induce myogenic differentiation, C2C12 cells are grown to approximately 80% confluency. The growth medium is then replaced with a differentiation medium, which is typically DMEM containing 2% horse serum.

-

This compound Treatment: this compound, dissolved in a suitable solvent like DMSO or water, is added to the differentiation medium at the desired concentration (e.g., 1-100 µM). The cells are then cultured for a specified period, typically 7 days, with the medium and this compound being replenished every 24-48 hours.

ANF and Nkx2.5 Luciferase Reporter Assays

-

Cell Transfection: C2C12 or P19 cells are seeded in multi-well plates. After reaching a suitable confluency, they are transfected with a luciferase reporter plasmid containing the promoter region of either the atrial natriuretic factor (ANF) or the Nkx2.5 gene, driving the expression of the firefly luciferase gene. A co-transfection with a plasmid expressing Renilla luciferase under a constitutive promoter is often performed for normalization.

-

This compound Treatment: Following transfection, the cells are treated with this compound in differentiation medium for 7 days.

-

Luciferase Activity Measurement: After the treatment period, the cells are lysed, and the luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Cardiac Body Formation from A5 Cardiovascular Progenitor Cells

-

Cell Culture: Murine A5 cardiovascular progenitor cells are maintained on mitotically inactivated feeder cells.

-

Cardiac Body Formation: To induce differentiation, the feeder cells are removed, and the A5 cells are aggregated to form cardiac bodies (CBs) in suspension culture.

-

This compound Treatment: this compound (e.g., 1 µM) is added to the culture medium at the beginning of the cardiac body formation process.

-

Analysis of Beating Activity: The cardiac bodies are monitored under a light microscope for an extended period (e.g., 35 days) to assess the percentage of CBs exhibiting spontaneous contractions and the number of beating clusters within each CB.

Caption: Experimental workflows for inducing cardiomyocyte-like cells with this compound.

Conclusion

This compound stands out as a potent inducer of cardiomyogenesis in a variety of cell types. Its mechanism of action, primarily through the modulation of the Wnt signaling pathway and potentially involving chromatin remodeling, provides a foundation for its cardiogenic effects. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers aiming to utilize this compound in their studies of cardiac differentiation and for professionals in the field of drug development exploring new avenues for cardiac repair. Further research is warranted to fully elucidate the intricate molecular interactions of this compound and to optimize its application for therapeutic purposes.

References

Technical Guide: Cardiogenol C-Mediated Transdifferentiation of Hair Bulge Progenitor Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Hair bulge progenitor cells (HBPCs) are a readily accessible, multipotent adult stem cell population derived from the bulge region of vibrissal hairs in mice.[1][2] These cells are characterized by the expression of surface markers such as CD34, Keratin 15 (K15), and Keratin 14 (K14).[1][2][3] While their ability to differentiate into lineages like adipocytes and osteocytes is known, recent investigations have focused on their potential for cardiac regeneration.

This document outlines the process of inducing HBPCs to transdifferentiate into cardiomyocyte-like cells using Cardiogenol C, a cell-permeable diaminopyrimidine compound. This small molecule has been shown to effectively initiate a cardiomyogenic program in HBPCs, leading to the expression of key cardiac-specific transcription factors and structural proteins. The findings are clinically significant as HBPCs represent a potential autologous cell source for therapies targeting heart disease. However, it is important to note that while this compound induces the expression of cardiac markers, the resulting cells have not been observed to functionally contract, and are therefore classified as "cardiomyocyte-like cells".

Experimental Protocols & Methodologies

The following sections describe the core methodologies for the isolation of HBPCs and their subsequent transdifferentiation using this compound.

Isolation and Culture of Hair Bulge Progenitor Cells (HBPCs)

This protocol outlines the fundamental steps for establishing primary cultures of HBPCs from the vibrissal hair follicles of mice.

-

Hair Follicle Extraction: Isolate vibrissae (whiskers) from mice. The hair follicles are located at the base of these whiskers.

-

Bulge Region Microdissection: Under a dissecting microscope, carefully micro-dissect the bulge region from the rest of the hair follicle. This region is a known reservoir for multipotent stem cells.

-

Cell Culture Initiation: Place the dissected bulge tissues onto a suitable culture dish. Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Cell Population Verification: Once a sufficient cell population is established, verify the identity of the HBPCs through immunophenotyping to confirm the presence of characteristic markers CD34 and K15.

This compound-Mediated Transdifferentiation

This protocol details the induction of cardiomyocyte-like characteristics in cultured HBPCs.

-

Cell Seeding: Plate the cultured CD34+/K15+ HBPCs at an appropriate density for differentiation experiments.

-

Induction: Introduce this compound into the culture medium at a working concentration (e.g., 1 µM).

-

Prolonged Culture: Maintain the cells in the presence of this compound for an extended period (e.g., 7 days or more) to allow for the expression of cardiac-specific markers.

-

Control Group: Simultaneously maintain a parallel culture of HBPCs without this compound to serve as a negative control.

Characterization of Transdifferentiated Cells

To confirm successful transdifferentiation, a combination of molecular and protein analysis is required.

-

Semi-Quantitative RT-PCR:

-

Isolate total RNA from both this compound-treated and control cell populations.

-

Perform reverse transcription to synthesize cDNA.

-

Use PCR with primers specific for early cardiac transcription factors: GATA4 , Nkx2.5 , and Tbx5 .

-

Use a housekeeping gene, such as β-actin, as an internal control for normalization.

-

Analyze the PCR products via gel electrophoresis to confirm the expression of target genes in the treated group.

-

-

Immunofluorescent Staining:

-

Fix both treated and control cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells to allow antibody penetration.

-

Incubate with primary antibodies against key cardiac proteins:

-

Early transcription factors: GATA4 , Nkx2.5 .

-

Late-stage structural proteins: cardiac-specific troponin I (cTnI) and sarcomeric myosin heavy chain (MHC) .

-

-

Incubate with corresponding fluorescently-labeled secondary antibodies.

-

Visualize the cells using fluorescence microscopy to confirm protein expression and localization.

-

Experimental Workflow Visualization

The overall experimental process is depicted in the following workflow diagram.

Data Summary

The outcomes of this compound treatment on HBPCs are summarized in the tables below.

Table 1: Hair Bulge Progenitor Cell (HBPC) Markers

| Marker | Type | Role |

|---|---|---|

| CD34 | Surface Protein | Stem/Progenitor Cell Marker |

| Keratin 15 (K15) | Intermediate Filament | Stem Cell Marker in Hair Follicle Bulge |

| Keratin 14 (K14) | Intermediate Filament | Marker for Basal Epithelial Cells |

Table 2: Cardiomyogenic Marker Expression Following this compound Treatment

| Marker | Marker Type | Detection Method | Result |

|---|---|---|---|

| GATA4 | Early Transcription Factor | RT-PCR, Immunofluorescence | Expression Induced |

| Nkx2.5 | Early Transcription Factor | RT-PCR, Immunofluorescence | Expression Induced |

| Tbx5 | Early Transcription Factor | RT-PCR | Expression Induced |

| Cardiac Troponin I | Late Structural Protein | Immunofluorescence | Expression Induced |

| Sarcomeric Myosin Heavy Chain | Late Structural Protein | Immunofluorescence | Expression Induced |

| Spontaneous Contraction | Functional Endpoint | Visual Observation | Not Observed |

Proposed Signaling Pathway

The precise mechanism of this compound is not fully elucidated, but proteomic analysis suggests a potential pathway. It is proposed that this compound activates the canonical Wnt signaling pathway, a key pathway in embryonic heart development, by suppressing Kremen1, a known Wnt antagonist. Concurrently, this compound upregulates chromatin remodeling proteins SIK1 and Smarce1, which likely creates a permissive chromatin state for the activation of cardiac-specific genes by transcription factors like GATA4 and Nkx2.5.

References

- 1. This compound can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

Cardiogenol C: A Small Molecule Inducer of Cardiogenesis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiogenol C, a cell-permeable diaminopyrimidine compound, has emerged as a significant small molecule inducer of cardiogenesis. It effectively promotes the differentiation of pluripotent and lineage-committed progenitor cells into cardiomyocyte-like cells. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols for its application and assessment, and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in cardiac regenerative medicine and drug discovery.

Introduction

The limited regenerative capacity of the adult mammalian heart has spurred the development of novel therapeutic strategies to replace lost or damaged cardiomyocytes. Small molecules that can direct the differentiation of stem and progenitor cells into a cardiac lineage offer a promising approach for cardiac repair. This compound has been identified as one such molecule, capable of upregulating cardiac-specific gene expression and inducing functional cardiac properties in various cell types. Its mechanism of action is primarily linked to the modulation of the Wnt signaling pathway, a critical regulator of cardiogenesis.

Quantitative Data on this compound Efficacy

The cardiogenic potential of this compound has been quantified in several studies. The following tables summarize the key findings regarding its effective concentrations and impact on cardiac marker expression.

Table 1: Effective Concentrations of this compound for Inducing Cardiogenesis

| Cell Type | Effective Concentration | Observations | Reference |

| Embryonic Stem Cells (ESCs) | EC50 = 100 nM | Promotes differentiation into cardiomyocytes. | [1] |

| P19 Embryonal Carcinoma Cells | 1 µM | Significant increase in Atrial Natriuretic Factor (ANF) expression after 7 days. | [2] |

| C2C12 Skeletal Myoblasts | 0.01 - 100 µM | Dose-dependent increase in ANF and Nkx2.5 expression. | [1] |

Table 2: Dose-Dependent Effect of this compound on Cardiac Marker Expression in C2C12 Cells

| This compound Concentration | Fold Increase in ANF Expression (mRNA) | Fold Increase in Nkx2.5 Expression (mRNA) | Reference |

| 0.01 µM | Significant Increase | Significant Increase | [1] |

| 0.1 µM | Significant Increase | Significant Increase | [1] |

| 1 µM | Significant Increase | Significant Increase | |

| 10 µM | Significant Increase | Significant Increase | |

| 100 µM | Highest Induction Observed | Highest Induction Observed |

Table 3: Effect of this compound on Cardiac Sodium Channel (Nav1.5) Expression in C2C12 Cells

| This compound Concentration | Observation | Reference |

| 0.001 - 10 µM | Dose-dependent increase in Nav1.5 protein expression after 7 days. |

Signaling Pathway: Modulation of Wnt Signaling

This compound exerts its cardiogenic effects through the activation of the canonical Wnt signaling pathway. This pathway is crucial for mesoderm induction and subsequent cardiac lineage specification during embryonic development. The core of this pathway involves the stabilization of β-catenin, which then translocates to the nucleus to activate the transcription of target genes involved in cardiac development.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cardiogenic effects of this compound.

Cardiomyocyte Differentiation of P19 Embryonal Carcinoma Cells

This protocol describes the induction of cardiac differentiation in P19 cells using this compound.

References

Unraveling the Cardiogenic Potential of Cardiogenol C: A Technical Guide to its Molecular Interactions in Stem Cells

For Immediate Release

This technical guide provides an in-depth analysis of the current understanding of the molecular targets and mechanisms of action of Cardiogenol C, a cell-permeable pyrimidine compound, in promoting the differentiation of stem cells into cardiomyocyte-like cells. This document is intended for researchers, scientists, and drug development professionals in the field of cardiac regeneration and stem cell biology. While the direct molecular binding target of this compound is the subject of ongoing investigation, significant progress has been made in elucidating the downstream signaling pathways and protein expression changes it induces.

Executive Summary

This compound has emerged as a potent inducer of cardiomyogenesis in various stem cell types, including embryonic stem cells (ESCs) and lineage-committed progenitor cells.[1] It effectively upregulates cardiac-specific markers and can induce functional properties, such as spontaneous contractions in cardiovascular progenitor cell-derived cardiac bodies.[2][3] Mechanistic studies, primarily through comparative proteomics, suggest that this compound exerts its effects by modulating the Wnt signaling pathway and influencing the expression of key chromatin remodeling proteins.[2][4] This guide synthesizes the available quantitative data, details the experimental protocols used in these seminal studies, and provides visual representations of the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effects on stem and progenitor cells.

Table 1: Potency and Concentration Data for this compound

| Parameter | Value | Cell Type(s) | Source |

| EC50 (Cardiomyocyte Differentiation) | 100 nM | Embryonic Stem Cells (ESCs) | |

| Effective Concentration (ANF & Nkx2.5 Upregulation) | 1 µM (7 days) | P19 cells, C2C12 cells | |

| Concentration Range (Cardiac Marker Upregulation) | 0.01 - 100 µM (7 days) | C2C12 cells | |

| Non-Toxic Concentration Range | Up to 10 µM | C2C12 cells |

Table 2: Summary of Comparative Proteomic Analysis of this compound-Treated Hair Bulge Progenitor Cells (HBPCs)

| Regulation | Protein Name | Putative Function in Cardiomyogenesis/Differentiation |

| Up-regulated | COP9 signalosome complex subunit 6 | Component of the COP9 signalosome, involved in protein degradation and signal transduction. |

| Emerin | Nuclear membrane protein involved in mechanotransduction and gene regulation. | |

| Methylenetetrahydrofolate reductase (Mthfr) | Enzyme in the folate pathway, important for DNA synthesis and methylation. | |

| Myosin light polypeptide 3 | Component of the sarcomere, involved in muscle contraction. | |

| Myosin light polypeptide 6 | Component of the sarcomere, involved in muscle contraction. | |

| Procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 precursor (Plod2) | Involved in collagen biosynthesis and extracellular matrix formation. | |

| Protein C-ets-1 | Transcription factor involved in cell differentiation and development. | |

| Salt-inducible kinase 1 (SIK1) | Chromatin remodeling-related protein , involved in signal transduction and transcriptional regulation. | |

| SWI/SNF related protein Smarce1 | Chromatin remodeling protein , part of the SWI/SNF complex that regulates gene expression. | |

| Transcription cofactor HES-6 | Transcriptional regulator that can modulate Notch signaling. | |

| Tripartite motif-containing protein 54 | Involved in protein ubiquitination and degradation. | |

| Troponin C | Calcium-binding protein in the sarcomere, essential for muscle contraction. | |

| Down-regulated | Cell division protein kinase 6 (Cdk6) | Regulator of cell cycle progression. |

| Growth/differentiation factor 8 precursor (GDF-8/Myostatin) | Negative regulator of muscle growth. | |

| Kremen protein 1 precursor (Kremen1) | Wnt signaling antagonist . | |

| Tight junction protein ZO-1 | Component of tight junctions, involved in cell-cell adhesion. | |

| Transcription factor ETV6 | Transcriptional repressor involved in development and hematopoiesis. | |

| Tyrosine protein kinase Srms | Non-receptor tyrosine kinase with roles in cell adhesion and migration. |

Signaling Pathways and Mechanisms of Action

The prevailing hypothesis is that this compound initiates a cascade of events leading to cardiomyogenesis by modulating key signaling pathways and epigenetic factors.

Proposed Wnt Signaling Activation via Kremen1 Suppression

Proteomic studies have identified the downregulation of Kremen protein 1 (Kremen1), a known antagonist of the canonical Wnt signaling pathway, in response to this compound treatment. Kremen1, in conjunction with Dickkopf-1 (Dkk1), facilitates the endocytosis of the Wnt co-receptor LRP5/6, thereby inhibiting Wnt signaling. By suppressing Kremen1, this compound is thought to prevent the removal of LRP5/6 from the cell surface, thus potentiating Wnt signaling. This leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of cardiac-specific genes.

Role of Chromatin Remodeling

This compound treatment also leads to the upregulation of chromatin remodeling proteins, notably Salt-inducible kinase 1 (SIK1) and Smarce1 (a component of the SWI/SNF complex). These proteins play a crucial role in altering chromatin structure, making cardiac-specific gene loci accessible to transcription factors. This epigenetic modification is a critical step in initiating and establishing the cardiac lineage gene expression program. The interplay between Wnt signaling activation and chromatin remodeling likely creates a favorable environment for the binding of key cardiac transcription factors such as GATA4, Nkx2.5, and Tbx5, whose expression is also induced by this compound.

Key Experimental Protocols

This section details the methodologies employed in the key studies investigating this compound.

Cell Culture and Cardiomyogenic Differentiation

-

Cell Lines: Mouse Hair Bulge Progenitor Cells (HBPCs), P19 embryonic carcinoma cells, and C2C12 skeletal myoblasts have been utilized.

-

Culture Conditions: HBPCs are typically cultured in DMEM/F12 medium supplemented with fetal bovine serum (FBS), N2 supplement, basic fibroblast growth factor (bFGF), and epidermal growth factor (EGF). C2C12 cells are maintained in DMEM with FBS and switched to a differentiation medium (DMEM with horse serum) to induce myotube formation.

-

This compound Treatment: this compound (typically dissolved in DMSO or water) is added to the differentiation medium at concentrations ranging from 0.01 to 10 µM. The treatment duration is generally 4 to 7 days, with media changes as required.

Comparative Proteomics for Target Identification

The following workflow was used to identify proteins differentially expressed upon this compound treatment in HBPCs.

-

Protein Separation: Total protein extracts from control and this compound-treated cells are separated by two-dimensional gel electrophoresis (2-DE).

-

Analysis: Gels are silver-stained, and protein spots are quantified using imaging software. Spots showing significant and consistent changes in intensity are excised.

-

Identification: Excised protein spots are subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by MALDI-TOF mass spectrometry for protein identification.

Luciferase Reporter Gene Assays

-

Purpose: To quantify the transcriptional activation of cardiac-specific gene promoters, such as Atrial Natriuretic Factor (ANF) and Nkx2.5.

-

Methodology: Cells (e.g., P19 or C2C12) are transiently transfected with a luciferase reporter plasmid containing the promoter of the gene of interest. Following transfection, cells are treated with this compound or a vehicle control. After the treatment period, cells are lysed, and luciferase activity is measured using a luminometer. Results are typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

MTT Toxicity Assay

-

Purpose: To assess the cytotoxicity of this compound.

-

Methodology: C2C12 cells are seeded in a 96-well plate and treated with a range of this compound concentrations for a specified period (e.g., 7 days). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to the wells. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Directions

This compound is a valuable small molecule for inducing cardiomyogenesis in stem cells. While its direct binding partner remains to be identified, current evidence strongly suggests a mechanism involving the suppression of the Wnt pathway inhibitor Kremen1 and the upregulation of key chromatin remodeling proteins. This dual action appears to create a cellular environment conducive to the activation of the cardiac gene regulatory network.

Future research should focus on definitive target identification using techniques such as affinity chromatography, yeast two-hybrid screening, or computational docking studies. Unambiguously identifying the direct molecular target(s) will not only provide a complete understanding of this compound's mechanism but will also facilitate the rational design of more potent and specific cardiogenic compounds for regenerative medicine applications.

References

- 1. Small Molecule this compound Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule this compound upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

Cardiogenol C Treatment: An In-depth Technical Guide to the Induction of Early Cardiac Markers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular effects of Cardiogenol C, a cell-permeable pyrimidine compound, in promoting cardiomyogenesis. It focuses on the induction of early cardiac markers, detailing the underlying signaling pathways, experimental validation protocols, and quantitative data to support its potential in cardiac regenerative medicine and drug discovery.

Introduction

This compound has emerged as a significant small molecule capable of directing the differentiation of stem and progenitor cells towards a cardiac lineage. Its ability to upregulate key early cardiac transcription factors and proteins makes it a valuable tool for in vitro modeling of heart development and a potential therapeutic agent for cardiac repair. This document serves as a technical resource, consolidating the current understanding of this compound's mechanism of action and providing detailed methodologies for its study.

Data Presentation: Quantitative Effects of this compound on Early Cardiac Marker Expression

This compound treatment has been shown to induce a dose-dependent increase in the expression of key early cardiac markers. The following tables summarize the quantitative data from studies on various cell lines.

Table 1: Dose-Dependent Induction of Atrial Natriuretic Factor (ANF) Expression by this compound in C2C12 Cells

| This compound Concentration (µM) | Mean Normalized Luciferase Activity (vs. Control) |

| 0.01 | ~1.2 |

| 0.1 | ~1.5 |

| 1 | ~2.0 |

| 10 | ~2.5 |

| 100 | ~3.0 |

Data derived from luciferase reporter gene assays performed on C2C12 skeletal myoblasts treated for 7 days. The expression of ANF, an early cardiac marker, shows a clear dose-dependent increase with this compound treatment[1].

Table 2: Dose-Dependent Induction of Nkx2.5 Expression by this compound in C2C12 Cells

| This compound Concentration (µM) | Mean Normalized Luciferase Activity (vs. Control) |

| 0.01 | ~1.1 |

| 0.1 | ~1.3 |

| 1 | ~1.6 |

| 10 | ~1.8 |

| 100 | ~2.2 |

Luciferase reporter gene assays in C2C12 cells treated for 7 days demonstrate a significant dose-dependent upregulation of the critical cardiac transcription factor Nkx2.5[1].

Table 3: Effect of 1 µM this compound on Early Cardiac Marker Expression in Different Cell Types

| Cell Type | Marker | Fold Increase (vs. Control) | Treatment Duration |

| P19 Embryonal Carcinoma Cells | ANF | Significant Increase | 7 days |

| C2C12 Skeletal Myoblasts | ANF | Significant Increase | 7 days |

| C2C12 Skeletal Myoblasts | Nkx2.5 | Significant Increase | 7 days |

Treatment with 1 µM this compound for 7 days consistently upregulates early cardiac markers in both pluripotent and lineage-committed progenitor cells[1].

Signaling Pathway: The Role of Wnt/β-catenin

The cardiomyogenic effects of this compound are mediated, at least in part, through the activation of the canonical Wnt/β-catenin signaling pathway. This pathway is crucial for the specification of cardiac mesoderm during embryonic development. This compound treatment leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of downstream cardiac-specific genes, including early markers like Nkx2.5 and GATA4.

References

The Dichotomous Effects of Cardiogenol C on Pluripotent Embryonic Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiogenol C, a diaminopyrimidine derivative, has emerged as a molecule of interest in the field of cardiac regeneration. Its role in promoting cardiomyogenesis, however, appears to be highly context-dependent, with conflicting reports on its efficacy in pluripotent embryonic stem cells (ESCs) versus more committed progenitor cell lines. This technical guide provides an in-depth analysis of the available literature on this compound's effects on pluripotent ESCs, presenting the conflicting findings, detailing the experimental protocols used, and summarizing the quantitative data. Furthermore, we explore the hypothesized signaling pathways and provide visual representations of these mechanisms and experimental workflows to aid in the design of future studies. This document aims to serve as a comprehensive resource for researchers investigating small molecule-induced cardiac differentiation and for professionals in drug development exploring new therapeutic avenues for cardiac repair.

Introduction

The directed differentiation of pluripotent embryonic stem cells into cardiomyocytes holds immense promise for regenerative medicine, drug screening, and disease modeling. Small molecules that can modulate cardiac lineage specification offer a scalable and cost-effective alternative to growth factor-based protocols. This compound was identified in an early screen for its ability to induce cardiomyogenesis in mouse embryonic stem cells.[1] Subsequent studies, however, have presented a more complex picture, with some research corroborating its cardiogenic potential while others report inhibitory effects in certain pluripotent cell lines. This guide will dissect the available data to provide a clear and comprehensive overview of the current understanding of this compound's interaction with pluripotent ESCs.

Quantitative Data Summary

The reported quantitative effects of this compound on pluripotent embryonic stem cells and related cell lines are summarized below. A significant point of contention in the literature is highlighted by the conflicting results observed in P19 embryonal carcinoma cells.

| Cell Line | Treatment | Duration | Marker | Result | Reference |

| Mouse ES Cells (R1) | 0.25 µM this compound | 7 days | Myosin Heavy Chain (MHC) | >50% of cells were MHC-positive. | [2] (citing Wu et al., 2004) |

| GATA-4 | >90% of cells were GATA-4-positive. | [2] (citing Wu et al., 2004) | |||

| P19 Embryonal Carcinoma Cells | 1 µM this compound | 7 days | Atrial Natriuretic Factor (ANF) promoter activity | Significant increase compared to control. | [3] |

| 0.25 µM this compound + DMSO | 4 days (treatment), 12 days (total culture) | Cardiac Troponin-T | ~1.5 times less up-regulation compared to DMSO alone. | [4] | |

| 0.25 µM this compound | 4 days (treatment), 12 days (total culture) | Beating Clusters / Cardiac Troponin-T | No induction of beating clusters or cardiac marker expression. | ||

| C2C12 Skeletal Myoblasts | 0.01-100 µM this compound | 7 days | ANF and NKX2.5 mRNA | Dose-dependent increase. | |

| 0.001-10 µM this compound | 7 days | Nav1.5 protein | Dose-dependent increase. |

Experimental Protocols

Detailed experimental protocols for the differentiation of pluripotent stem cells with this compound are not extensively published. However, by compiling information from the available studies, we can outline the general methodologies employed.

Cardiac Differentiation of R1 Mouse Embryonic Stem Cells (as described by Abreu et al., 2010, citing Wu et al., 2004)

This protocol describes the initial method used to identify the cardiogenic effects of this compound on mouse ESCs.

-

Cell Culture: R1 mouse embryonic stem cells are cultured under standard conditions to maintain pluripotency.

-

Differentiation Induction: Cells are exposed to 0.25 µM this compound for 3 days in a monolayer culture (without the formation of embryoid bodies).

-

Maturation: Following the 3-day induction, the cells are cultured for an additional 7 days in the absence of this compound.

-

Analysis: On day 7, cells are analyzed for the expression of cardiac markers such as Myosin Heavy Chain (MHC) and GATA-4 via immunocytochemistry.

Cardiac Differentiation of P19 Embryonal Carcinoma Cells (Contradictory Protocols)

The protocols for P19 cells vary, leading to conflicting outcomes.

Protocol leading to positive ANF expression (Hassan et al., 2014):

-

Cell Culture: P19 cells are maintained in their undifferentiated state.

-

Transfection (for reporter assay): Cells are transfected with a luciferase reporter construct driven by the Atrial Natriuretic Factor (ANF) promoter.

-

Treatment: Transfected cells are treated with 1 µM this compound for 7 days.

-

Analysis: Luciferase activity is measured to quantify the induction of ANF promoter activity.

Protocol leading to no cardiac differentiation (Abreu et al., 2010):

-

Cell Culture: Undifferentiated P19 cells are cultured in DMEM with 10% fetal bovine serum.

-

Embryoid Body (EB) Formation: Cells are aggregated in suspension culture for 4 days in the presence of 0.25 µM this compound (with or without 0.5% DMSO).

-

Plating and Differentiation: EBs are plated on tissue culture dishes and cultured for an additional 8 days (total of 12 days).

-

Analysis: Cultures are monitored for the appearance of beating cell clusters. Expression of cardiac troponin-T is assessed by immunocytochemistry and Western blot.

Signaling Pathways and Visualizations

The precise mechanism of action for this compound in promoting cardiac differentiation in responsive cell types is not yet fully elucidated. However, research on its effects in hair bulge progenitor cells suggests a potential role in modulating the Wnt signaling pathway. The Wnt pathway is known to have a biphasic role in cardiac differentiation, where initial activation is required for mesoderm induction, followed by inhibition to allow for cardiac specification.

Hypothesized this compound Mechanism of Action

A study by Yau et al. (2011) on mouse hair bulge progenitor cells proposed that this compound may activate the Wnt signaling pathway by suppressing Kremen1, a Wnt receptor antagonist. This, in turn, could lead to the upregulation of chromatin remodeling proteins and the initiation of a cardiogenic program. While this has not been confirmed in pluripotent embryonic stem cells, it provides a testable hypothesis.

Figure 1: Hypothesized Wnt pathway activation by this compound.

Experimental Workflow for P19 Cell Differentiation

The following diagram illustrates the divergent workflows for P19 cell differentiation experiments that have yielded contradictory results, highlighting the critical differences in methodology.

Figure 2: Divergent experimental workflows for P19 cells.

Discussion and Future Directions

The conflicting data surrounding this compound's effect on pluripotent embryonic stem cells, particularly P19 cells, underscores the critical role of experimental conditions in dictating the outcome of small molecule-based differentiation. The discrepancy could arise from differences in this compound concentration, the use of embryoid body formation versus monolayer culture, or the specific sub-clone of P19 cells used.

The positive and robust effects of this compound on lineage-committed cells, such as C2C12 myoblasts and cardiovascular progenitors, suggest that its primary mode of action may be to enhance the differentiation of cells already primed for a cardiac fate, rather than inducing the initial specification from a pluripotent state.

To resolve the existing controversies and fully understand the potential of this compound, future research should focus on:

-

Directly comparing the different published protocols on the same pluripotent stem cell line.

-

Investigating the Wnt signaling hypothesis in pluripotent embryonic stem cells treated with this compound.

-

Performing dose-response studies on a range of pluripotent stem cell lines, including human ESCs and iPSCs.

-

Utilizing transcriptomic and proteomic analyses to gain a broader, unbiased view of the molecular changes induced by this compound.

Conclusion

This compound remains a molecule of significant interest for cardiac differentiation. While its efficacy in pluripotent embryonic stem cells is a subject of debate, its ability to promote a cardiomyogenic phenotype in lineage-committed progenitor cells is more clearly established. This technical guide has synthesized the available data, highlighted the key controversies, and provided a framework for future research. A deeper understanding of its context-dependent mechanism of action will be crucial for harnessing the full therapeutic potential of this compound in cardiac regenerative medicine.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. Chemical Induction of Cardiac Differentiation in P19 Embryonal Carcinoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule this compound Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical induction of cardiac differentiation in p19 embryonal carcinoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cardiogenol C-Induced Differentiation of Mouse Embryonic Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiogenol C, a diaminopyrimidine compound, has been identified as a potent small molecule for inducing the differentiation of mouse embryonic stem cells (mESCs) into cardiomyocytes.[1] This process holds significant promise for cardiovascular research, drug discovery, and the development of cell-based therapies for heart disease. This compound exerts its effects through the activation of the canonical Wnt/β-catenin signaling pathway, a critical regulator of cardiac development.[2] These application notes provide a detailed protocol for the directed differentiation of mESCs into functional, beating cardiomyocytes using this compound, along with methods for their characterization.

Data Presentation

Table 1: Efficacy of this compound in Inducing Cardiomyocyte-Specific Gene Expression

| Treatment | % GATA4 Positive Cells | % Nkx2.5 Positive Cells | % Mef2 Positive Cells |

| Control (DMSO) | < 5% | < 5% | < 5% |

| This compound (1 µM) | ~90% | ~90% | ~90% |

Data is extrapolated from descriptive results in Wu X, et al. (2004) and Yau WW, et al. (2011).[2]

Table 2: Functional Assessment of this compound-Differentiated Cardiomyocytes

| Parameter | Observation |

| Spontaneous Beating | Observed in differentiated embryoid bodies |

| Expression of Myosin Heavy Chain | Positive |

| Electrophysiological Properties | Consistent with cardiomyocyte phenotype |

Observations are based on findings reported by Wu X, et al. (2004).

Experimental Protocols

Maintenance of Undifferentiated Mouse Embryonic Stem Cells

Materials:

-

mESC culture medium:

-

DMEM (high glucose)

-

15% Fetal Bovine Serum (FBS), ES-qualified

-

1% Non-Essential Amino Acids (NEAA)

-

1% L-Glutamine

-

0.1 mM β-mercaptoethanol

-

1000 U/mL Leukemia Inhibitory Factor (LIF)

-

-

0.1% Gelatin solution

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Coat tissue culture plates with 0.1% gelatin for at least 30 minutes at 37°C.

-

Culture mESCs on gelatin-coated plates in mESC culture medium.

-

Passage cells every 2-3 days, or when they reach 70-80% confluency, using Trypsin-EDTA.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cardiomyocyte Differentiation using this compound via Embryoid Body (EB) Formation (Hanging Drop Method)

Materials:

-

Differentiation Medium:

-

IMDM

-

20% FBS

-

1% NEAA

-

1% L-Glutamine

-

0.1 mM β-mercaptoethanol

-

-

This compound (stock solution in DMSO)

-

Petri dishes (non-adherent)

Procedure:

Day 0: EB Formation

-

Prepare a single-cell suspension of mESCs at a concentration of 2 x 10^4 cells/mL in differentiation medium.

-

Dispense 20 µL drops of the cell suspension onto the lid of a Petri dish.

-

Invert the lid and place it over a Petri dish containing a small amount of sterile PBS to maintain humidity.

-

Incubate at 37°C with 5% CO2.

Day 2: this compound Treatment

-

Gently collect the formed EBs by washing the lid with differentiation medium.

-

Transfer the EBs to a non-adherent Petri dish containing fresh differentiation medium supplemented with 1 µM this compound.

-

Continue incubation at 37°C with 5% CO2.

Day 5: Plating of EBs

-

Transfer the EBs to gelatin-coated tissue culture plates containing fresh differentiation medium without this compound.

-

Allow the EBs to attach and spread.

Day 8 onwards: Monitoring Differentiation

-

Change the differentiation medium every 2 days.

-

Monitor the EBs for the appearance of spontaneously contracting areas, typically observed between days 8 and 12.

Characterization of Differentiated Cardiomyocytes

A. Immunocytochemistry for Cardiac Markers

Materials:

-

4% Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibodies (e.g., anti-cardiac Troponin T, anti-α-actinin)

-

Fluorescently-labeled secondary antibodies

-

DAPI (for nuclear staining)

Procedure:

-

Fix the differentiated cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-